An In-depth Technical Guide to the Structure of Benzyl Glucosinolate
An In-depth Technical Guide to the Structure of Benzyl Glucosinolate
This guide provides a comprehensive overview of the chemical structure of Benzyl glucosinolate, also known as glucotropaeolin, tailored for researchers, scientists, and drug development professionals.
Introduction
Benzyl glucosinolate is a naturally occurring organic compound belonging to the glucosinolate family of secondary metabolites.[1] Glucosinolates are prevalent in plants of the order Brassicales, including economically important crops like cabbage, mustard, and horseradish.[1] These compounds and their hydrolysis products are responsible for the characteristic pungent flavor of these plants and are involved in plant defense mechanisms.[1][2] Benzyl glucosinolate, specifically, is derived from the amino acid phenylalanine.[3] Upon enzymatic hydrolysis, it yields benzyl isothiocyanate, a compound of significant interest for its potential biological activities.[2][4]
Core Chemical Structure
All glucosinolates share a common core structure, with variability arising from the side chain.[3][5] The fundamental structure of Benzyl glucosinolate consists of three key moieties:
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A β-D-glucopyranose residue: A glucose-derived sugar unit linked to the rest of the molecule via a sulfur atom (a thio-glycosidic bond).[3]
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A sulfonated oxime group: A central carbon atom is double-bonded to a nitrogen atom, which is in turn bonded to a sulfate group.[1] This creates a (Z)-N-hydroximinosulfate ester.[3] The stereochemistry of the C=N bond is consistently in the (Z) or syn configuration in naturally occurring glucosinolates.[1][2]
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A variable side chain (R-group): This is derived from an amino acid.[3] In the case of Benzyl glucosinolate, the side chain is a benzyl group, originating from phenylalanine.[3]
The IUPAC name for Benzyl glucosinolate is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate.[6]
Physicochemical Properties
The key quantitative data for Benzyl glucosinolate are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate | [6] |
| Synonyms | Glucotropaeolin, Phenylmethyl glucosinolate | [2][7] |
| Molecular Formula | C₁₄H₁₉NO₉S₂ | [2][6] |
| Molecular Weight | 409.42 g·mol⁻¹ | [2][6] |
| Canonical SMILES | C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2--INVALID-LINK--CO)O)O">C@@HO | [2] |
| InChI Key | QQGLQYQXUKHWPX-RFEZBLSLSA-N | [2] |
Visualizations
Caption: Chemical structure of Benzyl glucosinolate.
Caption: Biosynthesis of Benzyl glucosinolate from Phenylalanine.
Caption: Hydrolysis of Benzyl glucosinolate by myrosinase.
Experimental Protocols
Detailed experimental protocols for the study of Benzyl glucosinolate can vary significantly depending on the plant matrix and the specific research question. However, a general workflow for the extraction, purification, and analysis is outlined below.
A common method for extracting glucosinolates from plant material involves microwave-assisted extraction with a solvent such as 70% ethanol.[4] Following extraction, purification can be achieved using techniques like macroporous adsorbent resin chromatography.[4]
The identification and structural elucidation of Benzyl glucosinolate and its hydrolysis products are typically performed using a combination of spectroscopic and spectrometric techniques:
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UV-Vis Spectroscopy: Used for preliminary identification based on characteristic absorption peaks. For instance, the S-C=N group in the glucosinolate core has a characteristic absorption around 224 nm.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.[4]
-
Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for determining the molecular weight and fragmentation patterns, which aid in structural confirmation.[4][8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for unambiguous structural determination of purified compounds.[4][5]
Conclusion
Benzyl glucosinolate possesses a well-defined chemical structure characterized by a β-D-glucopyranose unit, a sulfonated (Z)-thiohydroximate core, and a benzyl side chain derived from phenylalanine. Its physicochemical properties and stereochemistry have been established through various analytical techniques. Understanding the structure of Benzyl glucosinolate is fundamental to investigating its biosynthesis, enzymatic hydrolysis, and the biological activities of its breakdown products, which are of increasing interest in the fields of agriculture, nutrition, and pharmacology.
References
- 1. Glucosinolate - Wikipedia [en.wikipedia.org]
- 2. Glucotropaeolin - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl glucosinolate | C14H19NO9S2 | CID 6537197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glucotropaeolin | C14H19NO9S2 | CID 9548605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glucosinalbin | C14H19NO10S2 | CID 9601115 - PubChem [pubchem.ncbi.nlm.nih.gov]
